2-(4-ethoxyanilino)-5,6-dimethyl-1H-pyrimidin-4-one
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Overview
Description
The compound identified as 2-(4-ethoxyanilino)-5,6-dimethyl-1H-pyrimidin-4-one is a chemical entity with significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyanilino)-5,6-dimethyl-1H-pyrimidin-4-one involves specific reaction conditions and reagents. Detailed synthetic routes are often proprietary, but general methods include the use of specific catalysts and controlled environments to ensure the purity and yield of the compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that are optimized for efficiency and cost-effectiveness. These methods may include continuous flow reactors and advanced purification techniques to produce high-quality compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(4-ethoxyanilino)-5,6-dimethyl-1H-pyrimidin-4-one undergoes several types of chemical reactions, including:
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired products .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can range from simple derivatives to complex molecular structures with enhanced properties .
Scientific Research Applications
2-(4-ethoxyanilino)-5,6-dimethyl-1H-pyrimidin-4-one has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases and conditions.
Industry: Utilized in the production of materials, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(4-ethoxyanilino)-5,6-dimethyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition, receptor modulation, or signal transduction alterations . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(4-ethoxyanilino)-5,6-dimethyl-1H-pyrimidin-4-one include other chemical entities with comparable structures and properties. These compounds may share similar functional groups or molecular frameworks .
Uniqueness
This compound is unique due to its specific chemical structure and properties, which differentiate it from other similar compounds.
Properties
IUPAC Name |
2-(4-ethoxyanilino)-5,6-dimethyl-1H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-4-19-12-7-5-11(6-8-12)16-14-15-10(3)9(2)13(18)17-14/h5-8H,4H2,1-3H3,(H2,15,16,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRHQDJCXCDWZJO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=O)C(=C(N2)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=O)C(=C(N2)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.